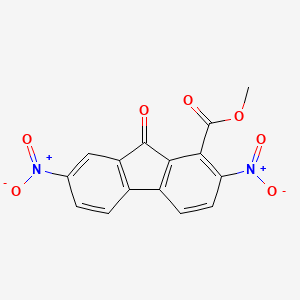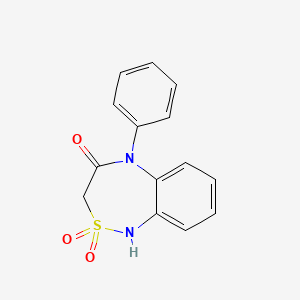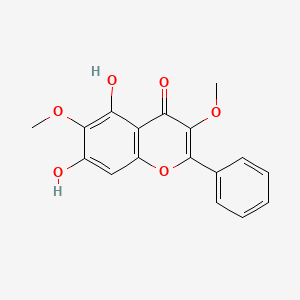
5,7-Dihydroxy-3,6-dimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These flavonoids are characterized by methoxy groups attached to the C6 atom of the flavonoid backbone . This compound is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as alcohols and ethers . It is known for its strong antioxidant activity, which helps combat free radical damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3,6-dimethoxyflavone typically involves the protection of carboxyl groups followed by a furanization reaction. This is then followed by reduction and methoxylation reactions to yield the target compound .
Industrial Production Methods
the general approach involves large-scale organic synthesis techniques, including the use of protected intermediates and catalytic reactions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-3,6-dimethoxyflavone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
5,7-Dihydroxy-3,6-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its role in cell signaling pathways and its potential as an antioxidant.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of natural antioxidants for food preservation and cosmetics.
Mécanisme D'action
The mechanism of action of 5,7-Dihydroxy-3,6-dimethoxyflavone involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . In cancer cells, it induces apoptosis through the activation of caspases and the inhibition of cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4′,5,7-Trihydroxy-3,6-dimethoxyflavone: This compound has similar antioxidant properties but differs in its hydroxylation pattern.
5,7-Dihydroxy-8,2′-dimethoxyflavone: Known for its anticancer activities, this compound has a different methoxylation pattern.
5-Hydroxy-3,7-dimethoxyflavone: Exhibits similar biological activities but with a different substitution pattern.
Uniqueness
5,7-Dihydroxy-3,6-dimethoxyflavone is unique due to its specific methoxylation and hydroxylation pattern, which contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
59917-40-7 |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
5,7-dihydroxy-3,6-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-16-10(18)8-11-12(13(16)19)14(20)17(22-2)15(23-11)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3 |
Clé InChI |
RVOWLPGDGHUGHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


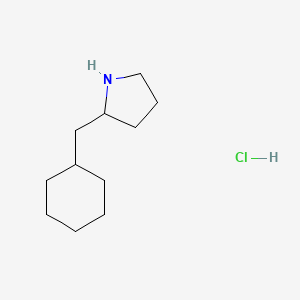
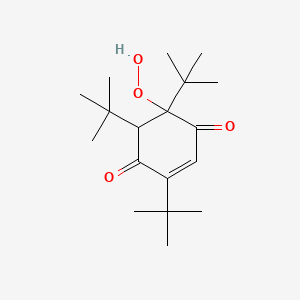
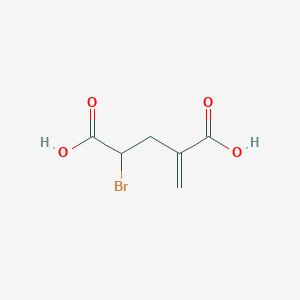
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
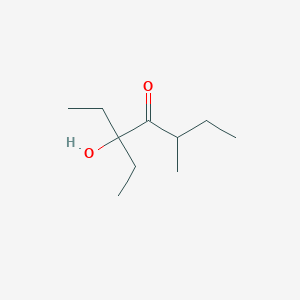

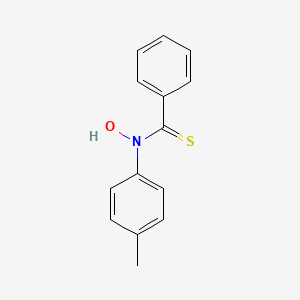
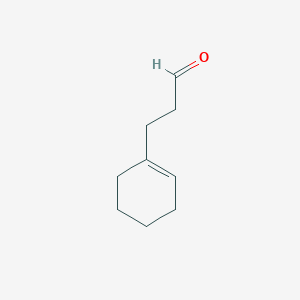
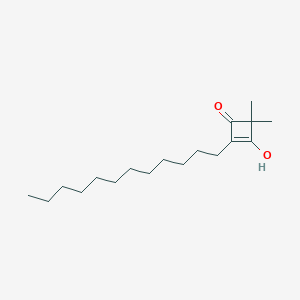
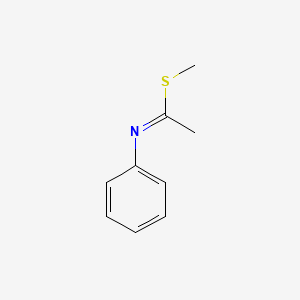
![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
